Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of Tolperisone, a centrally acting skeletal muscle relaxant that has been utilized for over four decades in clinical settings to manage increased muscle tone associated with neurological disorders. This compound is particularly effective in treating conditions such as spasticity and muscle spasms resulting from neurological diseases, including multiple sclerosis and spinal cord injuries . Tolperisone itself acts on the central nervous system, targeting sodium and calcium channels to reduce muscle contractions and alleviate pain associated with spasticity .
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is classified as a small molecule drug within the category of centrally acting muscle relaxants. It falls under the Anatomical Therapeutic Chemical classification system as M03BX04, indicating its role as a muscle relaxant that acts on the central nervous system .
The synthesis of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate typically involves several chemical reactions starting from the parent compound, Tolperisone. Key synthetic routes include:
The synthetic process often requires organic solvents and catalysts to facilitate reactions, optimize yield, and minimize by-products. Industrial production methods focus on scaling these reactions while maintaining stringent quality control measures to ensure product consistency and safety .
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has a complex molecular structure characterized by its piperidine ring and various functional groups. The molecular formula is with a molar mass of approximately 300.82 g/mol.
The structural configurations allow for interactions with specific receptors in the central nervous system, contributing to its pharmacological effects .
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate can participate in various chemical reactions:
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly used. Reaction conditions are typically controlled regarding temperature and pH to achieve desired outcomes efficiently .
The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may produce various carboxylic acids, while reduction can lead to alcohols or amines, impacting the pharmacological profile of the compound.
Tolperisone exerts its therapeutic effects primarily by blocking voltage-gated sodium and calcium channels in neuronal tissues. This action occurs predominantly in the brain stem and spinal cord.
Research indicates that by inhibiting these channels, Tolperisone reduces neuronal excitability, leading to decreased muscle contraction and alleviation of spasticity-related symptoms . The pharmacokinetics reveal that Tolperisone is well absorbed when administered orally, achieving peak plasma concentrations within approximately 1.5 hours post-administration .
These properties are crucial for determining the appropriate formulation methods for pharmaceutical applications .
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has several scientific uses:
The systematic naming of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate follows strict IUPAC guidelines for carboxylic acid derivatives and complex salts. The base compound is identified as 4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid, reflecting the substitution pattern on the aromatic ring. According to IUPAC Rule C-401.1, the parent chain incorporates the carboxylic acid functionality, with the benzoic acid component receiving naming priority over the ketone and amine groups [7]. The hydrochloride salt is denoted as a separate component after the acid name, while the hydrate designation indicates the presence of water molecules in the crystalline lattice [1] .
Common synonyms include Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate and 4-[2-Methyl-1-oxo-3-(1-piperidinyl)propyl]benzoic Acid Hydrochloride Hydrate, both frequently used in chemical databases and commercial catalogs [6]. For the deuterated analog, the IUPAC name expands to 4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid; hydrochloride, precisely specifying the location of ten deuterium atoms within the piperidine ring [2] [4]. This nomenclature follows IUPAC recommendations for isotopically modified compounds (Section IR-8.4), where deuterium substitution is indicated using locants and multiplier prefixes [2].
Table 1: Nomenclature of Tolperisone Carboxylic Acid Derivatives | Compound Type | Systematic Name | Common Name/Synonyms | |--------------------|----------------------|---------------------------| | Base compound | 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid | Tolperisone 4-Carboxylic Acid | | Hydrochloride salt | 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid hydrochloride | Carboxy Tolperisone Hydrochloride | | Hydrate form | 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid hydrochloride hydrate | Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate | | Deuterated hydrate | 4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid hydrochloride hydrate | Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate |
The molecular formula for the non-deuterated compound is C₁₆H₂₁NO₃·HCl, corresponding to a molecular weight of 311.804 g/mol as confirmed by exact mass measurements [1] . The structural framework consists of three key components: (1) a para-substituted benzoic acid ring, (2) a propanoyl linker with a methyl branch at the C2 position, and (3) a piperidine moiety connected via a nitrogen bond. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, enhancing the compound's water solubility relative to the free base .
The deuterated derivative, Tolperisone 4-Carboxylic Acid-d₁₀ Hydrochloride Hydrate, possesses the molecular formula C₁₆H₁₂D₁₀ClNO₃ (or equivalently C₁₆H₂₂ClNO₃ with ten H replaced by D), exhibiting a molecular weight of 321.86 g/mol for the anhydrous salt [2]. The deuterium atoms specifically replace all ten hydrogens in the piperidine ring (positions 2,2,3,3,4,4,5,5,6,6), creating a distinct isotopic pattern useful for spectroscopic tracking and metabolic studies [2] [4]. This precise labeling is confirmed by the InChI string: InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2;
[2]. The isotopic purity typically exceeds 95%, ensuring minimal protium contamination in research applications [4].
Table 2: Molecular Specifications of Tolperisone Derivatives | Parameter | Tolperisone 4-Carboxylic Acid HCl Hydrate | Tolperisone 4-Carboxylic Acid-d₁₀ HCl Hydrate | |---------------|---------------------------------------------|------------------------------------------------| | CAS Number | 446063-44-1 | 1346603-66-4 | | Molecular Formula | C₁₆H₂₁NO₃·HCl (hydrate water not included) | C₁₆H₁₂D₁₀ClNO₅ (includes hydrate) | | Molecular Weight | 311.804 g/mol (anhydrous salt) | 357.9 g/mol (hydrated form) | | Exact Mass | 311.12900 g/mol | 321.1915887 g/mol (anhydrous) | | Heavy Atom Count | 21 | 21 | | Isotopic Distribution | Natural abundance | >95% deuterium at piperidine ring |
Though complete X-ray diffraction data for Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate remains unreported in the provided literature, its hydrate status indicates significant crystalline water interactions. The compound's hydrate stability profile suggests the water molecules are likely incorporated within the crystal lattice through hydrogen-bonding networks involving the carboxylic acid group, hydrochloride ion, and carbonyl oxygen [4] . Such hydrate forms typically enhance solid-state stability by filling crystal voids and creating energy barriers to decomposition. The hydrate designation implies a stoichiometric ratio of water to API molecules, commonly 0.5, 1, or 2 moles of water per mole of active compound, though the exact hydration number for this compound requires further characterization [4].
Commercial specifications indicate storage at +4°C to maintain hydrate integrity, suggesting possible dehydration or polymorphic transitions at elevated temperatures [4]. The hydrochloride salt form inherently provides greater crystallinity compared to free carboxylic acids due to ionic interaction stabilization in the solid state. The hydrate's water solubility is described as "sparingly soluble," while moderate solubility is observed in dimethyl sulfoxide and methanol [2]. This differential solubility profile likely stems from the hydrate's ability to form solvent-bridged hydrogen bonds in polar protic solvents while maintaining lattice stability in aqueous environments. The deuterated version shares similar crystalline properties, though isotopic substitution may subtly alter crystal packing due to differences in zero-point vibrational energies and hydrogen/deuterium bond strengths [2].
Table 3: Documented Compounds Related to Tolperisone | Compound Name | Chemical Description | Key Distinguishing Feature | |----------------------------------|-----------------------------------------------|-----------------------------------------------| | Tolperisone Hydrochloride | Parent muscle relaxant compound | Lacks carboxylic acid moiety | | Tolperisone 4-Carboxylic Acid HCl Hydrate | Impurity/metabolite with carboxyl group | Benzoic acid functionalization | | Tolperisone 4-Carboxylic Acid-d₁₀ HCl Hydrate | Isotopically labeled analog | Deuterium atoms on piperidine ring | | Baclofen | GABA-B receptor agonist | Structurally distinct (chlorophenyl-GABA derivative) | | Cyclobenzaprine | Muscle relaxant (tricyclic amine) | Central action; fused ring system | | Tizanidine | Imidazoline central α₂-adrenergic agonist | Contains imidazole ring |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1